molecular formula C12H13N3O2S B11724653 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one

2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one

Cat. No.: B11724653
M. Wt: 263.32 g/mol
InChI Key: TYBRMYPGUSLXQJ-UHFFFAOYSA-N
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Description

2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring. This compound is of significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with reduced functional groups.

Scientific Research Applications

2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[1-(4-Methoxyphenyl)ethylidene]hydrazin-1-ylidene}-1,3-thiazolidin-4-one is unique due to its specific structural features, such as the presence of a thiazolidine ring and a methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)ethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13N3O2S/c1-8(9-3-5-10(17-2)6-4-9)14-15-12-13-11(16)7-18-12/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

TYBRMYPGUSLXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NN=C1NC(=O)CS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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